6-[(E)-2-(4-ethoxyphenyl)ethenyl]-4,5-dihydro-3(2H)-pyridazinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-[(E)-2-(4-ethoxyphenyl)ethenyl]-4,5-dihydro-3(2H)-pyridazinone is a derivative of pyridazinone, a class of nitrogenous heterocyclic compounds. Pyridazinones have garnered significant attention due to their diverse pharmacological properties, including anti-inflammatory, antitumor, antifungal, antidepressant, and antiviral activities . This particular compound features an ethoxyphenyl group attached to the pyridazinone core, which may influence its biological activity and chemical reactivity.
Scientific Research Applications
6-[(E)-2-(4-ethoxyphenyl)ethenyl]-4,5-dihydro-3(2H)-pyridazinone has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules with potential pharmacological activities.
Biology: It serves as a probe to study biological pathways and interactions due to its ability to interact with specific molecular targets.
Medicine: Research explores its potential as a therapeutic agent for conditions such as inflammation, cancer, and infectious diseases.
Preparation Methods
The synthesis of 6-[(E)-2-(4-ethoxyphenyl)ethenyl]-4,5-dihydro-3(2H)-pyridazinone typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the ethoxyphenyl ethenyl intermediate.
Reaction Conditions: The intermediate is then subjected to a cyclization reaction with hydrazine derivatives under controlled conditions to form the pyridazinone ring.
Industrial Production: Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and catalysts to maximize yield and purity.
Chemical Reactions Analysis
6-[(E)-2-(4-ethoxyphenyl)ethenyl]-4,5-dihydro-3(2H)-pyridazinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its corresponding reduced forms.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Mechanism of Action
The mechanism of action of 6-[(E)-2-(4-ethoxyphenyl)ethenyl]-4,5-dihydro-3(2H)-pyridazinone involves its interaction with specific molecular targets. The compound may inhibit enzymes or receptors involved in disease pathways, leading to therapeutic effects. For example, it may inhibit cyclooxygenase enzymes to reduce inflammation or interact with DNA to exert antitumor effects. The exact molecular targets and pathways depend on the specific application and require further research to elucidate .
Comparison with Similar Compounds
6-[(E)-2-(4-ethoxyphenyl)ethenyl]-4,5-dihydro-3(2H)-pyridazinone can be compared with other pyridazinone derivatives:
Similar Compounds: Examples include 6-[(E)-2-(4-chlorophenyl)ethenyl]-4,5-dihydro-3(2H)-pyridazinone and 6-[(E)-2-(4-methoxyphenyl)ethenyl]-4,5-dihydro-3(2H)-pyridazinone.
Properties
IUPAC Name |
3-[(E)-2-(4-ethoxyphenyl)ethenyl]-4,5-dihydro-1H-pyridazin-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c1-2-18-13-8-4-11(5-9-13)3-6-12-7-10-14(17)16-15-12/h3-6,8-9H,2,7,10H2,1H3,(H,16,17)/b6-3+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOELFBPBOGNXBV-ZZXKWVIFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=CC2=NNC(=O)CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C=C/C2=NNC(=O)CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.